molecular formula C24H22BrN3O3 B299879 1'-allyl-2-(4-bromophenyl)-4-ethyl-1',3',3a,4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione

1'-allyl-2-(4-bromophenyl)-4-ethyl-1',3',3a,4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione

Cat. No.: B299879
M. Wt: 480.4 g/mol
InChI Key: FCXAHKJGOQUZIQ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains multiple functional groups, including bromophenyl, ethyl, and indole moieties, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Spiro Compound Formation: The spiro structure is typically formed through a cyclization reaction, where the indole core reacts with a suitable di-carbonyl compound under acidic or basic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Chemical Reactions Analysis

5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in various coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to form more complex structures.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin, which also feature the indole core but lack the spiro arrangement.

    Spiro Compounds: Other spiro compounds such as spirooxindoles, which have different functional groups and biological activities.

This detailed article provides a comprehensive overview of 5-(4-Bromophenyl)-1-ethyl-1’-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H22BrN3O3

Molecular Weight

480.4 g/mol

IUPAC Name

5-(4-bromophenyl)-1-ethyl-1//'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-2//',4,6-trione

InChI

InChI=1S/C24H22BrN3O3/c1-3-13-27-18-8-6-5-7-16(18)24(23(27)31)20-19(17(4-2)26-24)21(29)28(22(20)30)15-11-9-14(25)10-12-15/h3,5-12,17,19-20,26H,1,4,13H2,2H3

InChI Key

FCXAHKJGOQUZIQ-UHFFFAOYSA-N

SMILES

CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4(N1)C5=CC=CC=C5N(C4=O)CC=C

Canonical SMILES

CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4(N1)C5=CC=CC=C5N(C4=O)CC=C

Origin of Product

United States

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